molecular formula C16H20N6O2S B7440911 4,6-Dimorpholino-1,3,5-triazin-2-yl (2-pyridyl) sulfide

4,6-Dimorpholino-1,3,5-triazin-2-yl (2-pyridyl) sulfide

Cat. No.: B7440911
M. Wt: 360.4 g/mol
InChI Key: VGRYDUHYOCIQQA-UHFFFAOYSA-N
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Description

4,6-Dimorpholino-1,3,5-triazin-2-yl (2-pyridyl) sulfide is a chemical compound that belongs to the class of triazine derivatives This compound is characterized by the presence of a triazine ring substituted with morpholine groups and a pyridyl sulfide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimorpholino-1,3,5-triazin-2-yl (2-pyridyl) sulfide typically involves the reaction of cyanuric chloride with morpholine and 2-mercaptopyridine. The reaction is carried out in a solvent such as dioxane or tetrahydrofuran, often in the presence of a base like sodium carbonate or triethylamine. The reaction conditions usually involve heating the mixture to temperatures between 70-80°C to facilitate the substitution reactions .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may utilize continuous flow reactors to enhance efficiency and yield. The use of microwave irradiation has also been explored to accelerate the reaction and improve product purity .

Chemical Reactions Analysis

Types of Reactions

4,6-Dimorpholino-1,3,5-triazin-2-yl (2-pyridyl) sulfide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and bases like sodium carbonate for substitution reactions. The reactions are typically carried out in solvents such as dioxane, tetrahydrofuran, or water, depending on the specific reaction requirements .

Major Products Formed

The major products formed from these reactions include sulfoxides, sulfones, amides, and esters, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 4,6-Dimorpholino-1,3,5-triazin-2-yl (2-pyridyl) sulfide involves its interaction with specific molecular targets. It acts as an inhibitor of PI3K and mTOR, key enzymes in the PI3K/Akt/mTOR signaling pathway. By inhibiting these enzymes, the compound can disrupt cell proliferation and survival, making it a potential candidate for cancer therapy . The compound’s ability to cross the blood-brain barrier further enhances its therapeutic potential for treating brain tumors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Dimorpholino-1,3,5-triazin-2-yl (2-pyridyl) sulfide is unique due to its balanced inhibition of both PI3K and mTOR, which is not commonly observed in other similar compounds. This balanced inhibition allows for more effective disruption of the PI3K/Akt/mTOR signaling pathway, making it a promising candidate for therapeutic applications .

Properties

IUPAC Name

4-(4-morpholin-4-yl-6-pyridin-2-ylsulfanyl-1,3,5-triazin-2-yl)morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N6O2S/c1-2-4-17-13(3-1)25-16-19-14(21-5-9-23-10-6-21)18-15(20-16)22-7-11-24-12-8-22/h1-4H,5-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VGRYDUHYOCIQQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=NC(=N2)SC3=CC=CC=N3)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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